molecular formula C20H21NO6 B554399 Z-Glu-OBzl CAS No. 3705-42-8

Z-Glu-OBzl

Cat. No. B554399
CAS RN: 3705-42-8
M. Wt: 371.4 g/mol
InChI Key: VWHKODOUMSMUAF-KRWDZBQOSA-N
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Description

Z-Glu-OBzl is a derivative of glutamic acid . It is used for the γ-modification of glutamic acid, for example, for obtaining the 1- and 2-adamantyl ester, acid-labile γ-carboxyl protecting groups .


Synthesis Analysis

Z-Glu-OBzl can be synthesized using dmap;1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20 degrees Celsius for 36 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of Z-Glu-OBzl is C20H21NO6 . The molecular weight is 371.38 .


Chemical Reactions Analysis

Z-Glu-OBzl can be used to obtain δ,ω,ω’-protected arginine via reduction to the alcohol followed by guanidinylation under Mitsunobu conditions .


Physical And Chemical Properties Analysis

Z-Glu-OBzl is a solid substance with a white to off-white color . It is soluble in DMSO at a concentration of ≥ 125 mg/mL (336.58 mM) .

Scientific Research Applications

Z-Glu-OBzl, also known as N-Cbz-D-glutamic acid α-benzyl ester or Z-D-glutamic acid 1-benzyl ester, is a compound used in peptide synthesis . It has a molecular weight of 371.38 .

  • Peptide Synthesis

    • Z-Glu-OBzl is used as a reagent in peptide synthesis . Peptide synthesis is a process used in biochemistry and molecular biology to produce peptides, which are short chains of amino acids. These peptides can be used in a variety of scientific fields, including drug development, protein structure analysis, and the study of biochemical processes .
    • In the method of application, Z-Glu-OBzl would be combined with other amino acids or peptides in a reaction to form a larger peptide chain. The reaction conditions, such as temperature and pH, would be carefully controlled to ensure the correct formation of the peptide .
    • The results or outcomes of the peptide synthesis would depend on the specific experiment. In some cases, the goal might be to produce a specific peptide for further study. In other cases, the experiment might be designed to investigate the properties of the peptide synthesis process itself .
  • Modification of Glutamic Acid

    • Z-Glu-OBzl is used as an educt for the γ-modification of glutamic acid . This process is used to obtain the 1- and 2-adamantyl ester, which are acid-labile γ-carboxyl protecting groups .
    • The method involves reducing Z-Glu-OBzl to the alcohol followed by guanidinylation under Mitsunobu conditions .
    • The result is δ,ω,ω’-protected arginine, which can be used in further biochemical research .
  • Enzymatic Peptide Synthesis

    • Z-Glu-OBzl has been used as a highly effective acyl donor in enzymatic peptide synthesis .
    • In this application, Z-Glu-OBzl is used in a reaction with an enzyme to form a peptide bond. The reaction conditions, such as temperature and pH, would be carefully controlled to ensure the correct formation of the peptide .
    • The result is a peptide that can be used in further biochemical research .

Z-Glu-OBzl, also known as N-Cbz-D-glutamic acid α-benzyl ester or Z-D-glutamic acid 1-benzyl ester, is a compound used in peptide synthesis . It has a molecular weight of 371.38 .

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet provided by the supplier .

Future Directions

Amino acids and their derivatives are recognized to be beneficial as ergogenic dietary substances . Therefore, Z-Glu-OBzl and similar compounds may continue to be of interest in research and development for their potential applications in physical, mental, and physiological activities.

properties

IUPAC Name

(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKODOUMSMUAF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426371
Record name (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Glu-OBzl

CAS RN

3705-42-8
Record name (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
F Sebestyén, A Furka, L Feuer… - … Journal of Peptide …, 1980 - Wiley Online Library
… The intermediate derivative Z-Glu (Tau)-OBzl was prepared in three different ways from Z-Glu-OBzl and (1) cystamine by using the mixed anhydride method followed by oxidation, (2) …
Number of citations: 18 onlinelibrary.wiley.com
V Cer̆vský - Tetrahedron letters, 1991 - Elsevier
Free Staphylococcus aureus V8 proteinase was applied to coupling reactione of Z-Glu-OMe, Z-Glu-OBzl, Z-Ala-Glu-OMe and Z-Ala-Ala -Glu-OMe with various amino acid amides and …
Number of citations: 8 www.sciencedirect.com
S Itou, DC Lee, A Teramoto - Macromolecules, 1977 - ACS Publications
Helix-coil transitions of an alternating copolypeptide polyty-benzyl e-carbobenzoxy-L-lysyl-L-gluta-mate)(poly [Lys (Z)-Glu (OBzl)]) in binary mixturesof dichloroacetic acid (DCA) and …
Number of citations: 9 pubs.acs.org
V Rolland-Fulcrandr, K Breddam - Biocatalysis, 1993 - Taylor & Francis
… With the ester substrate Z-Glu-OBzl as acyl-component and H-Val-NH, (1 .O M) as amine … Z-Glu-OBzl and thus, all further studies with ester substrates were performed with Z-GluOBzl…
Number of citations: 4 www.tandfonline.com
H Kessler, C Griesinger, R Kerssebaum… - Journal of the …, 1987 - ACS Publications
Figure 1. NH, Hregion of two rotating-frame NOE spectra of 20 mg of cyclo (-D-Arg (N02)-Lys (Z)-Glu (OBzl)-Val-Tyr-) in Me2SO-Z6 recorded on a 300-MHz Bruker spectrometer with …
Number of citations: 444 pubs.acs.org
Y KAI, H KAWATANI, H YAJIMA - Chemical and Pharmaceutical …, 1975 - jstage.jst.go.jp
The protected tetradecapeptide corresponding to positions 9 through 22 of porcine motilin, Z (OMe)-Glu (OBzl)-Leu-Gln-Arg (Tos)-Met-Gln-Glu (OBzl)-Lys (Z)-Glu (OBzl)-Arg-(Tos)-Asn-…
Number of citations: 10 www.jstage.jst.go.jp
PP Rastogi, G Zundel - Zeitschrift für Naturforschung C, 1981 - degruyter.com
… -glutamic acid-O-benzylester (Zglu-OBzl) were obtained from the Max-PlanckInstitut für … hydroxide and Z-asp-OMe or Z-glu-OBzl, respectively in dichloromethane. The excess of solvent …
Number of citations: 8 www.degruyter.com
JW Perich, RB Johns - Australian Journal of Chemistry, 1991 - CSIRO Publishing
The solid phase synthesis of CF3CO2H.H-Glu-Ser(P)-Leu-OH by the 'global' 'phosphite-triester' phosphorylation of a polystyrene resin-bound seryl -containing peptide by using either …
Number of citations: 2 www.publish.csiro.au
V Rolland-Fulcrand, R Lazaro, P Viallefont - Catalysis letters, 1994 - Springer
… aminolysis with the same nucleophile (table lb), benzylic alcohol is used in 10% amounts in a mixture of acetonitrile and Bicine buffer/CaC12 to get complete miscibility; Z-Glu-OBzl is …
Number of citations: 2 link.springer.com
L Kisfaludy, M Low - ACTA CHI MICA, 1964
Number of citations: 2

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